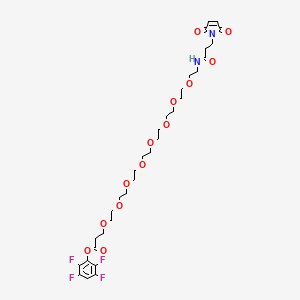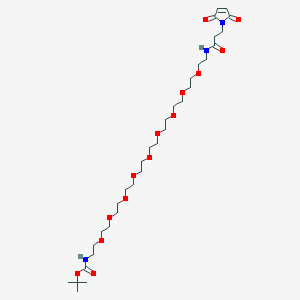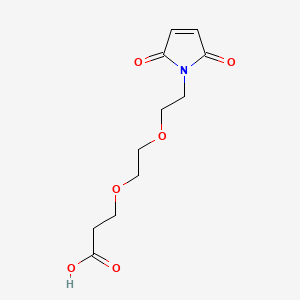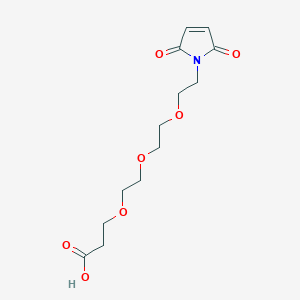
N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H25F3N2O and its molecular weight is 390.4 g/mol. The purity is usually >98% (or refer to the Certificate of Analysis).
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of T.cruzi-IN-1 is the Trypanosoma cruzi parasite, which is responsible for Chagas disease . The compound is a novel, non-toxic inhibitor of this parasite .
Mode of Action
T.cruzi-IN-1 interacts with the parasite’s cysteine protease, cruzain , which plays key roles in all stages of the parasite’s life cycle, including nutrition acquisition, differentiation, evasion of the host immune system, and invasion of host cells . Inhibition of this validated target may lead to the development of novel drugs for the treatment of Chagas disease .
Biochemical Pathways
The compound’s interaction with cruzain affects various biochemical pathways within the parasite. For instance, it impacts the parasite’s ability to acquire nutrients, differentiate, evade the host’s immune system, and invade host cells The exact biochemical pathways affected by T
Pharmacokinetics
The pharmacokinetic properties of TIt is known that the compound is a piperidine derivative, which suggests it may have good bioavailability
Result of Action
The result of T.cruzi-IN-1’s action is the inhibition of the Trypanosoma cruzi parasite. This inhibition can lead to a reduction in the parasite’s ability to infect host cells, thereby potentially reducing the severity of Chagas disease .
Action Environment
The efficacy and stability of T.cruzi-IN-1 can be influenced by various environmental factors. For instance, the compound’s effectiveness may be affected by the presence of other medications, the patient’s immune status, and the specific strain of Trypanosoma cruzi . Further research is needed to fully understand how these and other environmental factors influence the action of T.cruzi-IN-1.
Analyse Biochimique
Biochemical Properties
N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with dopamine D3 receptors, which are involved in various neurological processes . The nature of these interactions often involves binding to specific sites on the biomolecules, leading to changes in their conformation and activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the synthesis of certain proteins and enzymes, thereby altering cellular metabolism and function. These effects can lead to changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes . This compound can inhibit or activate enzymes, depending on the context, and can also influence the expression of genes involved in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its activity and effects . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where the compound exhibits significant activity only above a certain concentration. Toxic effects at high doses can include cellular damage, apoptosis, and disruption of normal cellular processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can affect the synthesis and degradation of metabolites, leading to changes in cellular metabolism. These interactions can have downstream effects on energy production, biosynthesis, and other metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its activity and function. The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can interact with biomolecules and exert its effects. The localization of the compound can influence its activity and function, as well as its interactions with other cellular components.
Propriétés
IUPAC Name |
N-benzyl-N-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O/c1-26(14-17-6-3-2-4-7-17)21(28)19-8-5-13-27(16-19)15-18-9-11-20(12-10-18)22(23,24)25/h2-4,6-7,9-12,19H,5,8,13-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYRGUHHPKHWTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














